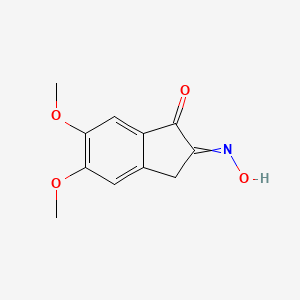

2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Übersicht

Beschreibung

Hydroxyimino compounds are a class of organic compounds that contain a hydroxyimino functional group (-N=OH). They are often used as precursors in the synthesis of other organic compounds .

Synthesis Analysis

While specific synthesis methods for “2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” are not available, hydroxyimino compounds are generally synthesized through the reaction of amines with carboxylic acids in the presence of carbodiimides . Another common method involves the nitrosation of diethyl malonate .Chemical Reactions Analysis

Hydroxyimino compounds can participate in various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition reactions to form isoxazoles .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Summary of the Application

This compound belongs to a class of heterocyclic compounds that have significant importance in medicinal chemistry . These compounds are often synthesized and explored for their potential anti-inflammatory action .

Methods of Application

The synthesis of these compounds often involves the reaction of oxime derivatives with other reagents in the presence of a base .

Results or Outcomes

These compounds have shown potent anti-inflammatory action in experimental models, such as carrageenan-induced edema in rat paws .

Application in Peptide Synthesis

Summary of the Application

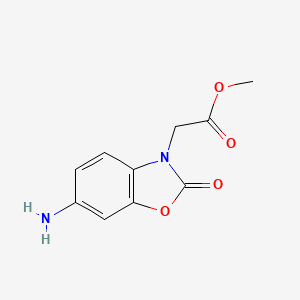

Derivatives of the compound have been used in solution peptide synthesis . These derivatives have been tested for reactivity in this context .

Methods of Application

The derivatives were prepared from the reaction of the oxime derivatives with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of triethylamine .

Results or Outcomes

The derivatives failed to activate the carboxyl group during the formation of peptide bonds, but gave the corresponding N-triazinyl amino acid derivatives as a major product . In the case of segment coupling of Z-Gly-Phe-OH to H-Ala-OMe.HCl, the Oxyma derivatives gave the best results compared with others .

Application in Alzheimer’s Disease Treatment

Summary of the Application

One of the 1-indanone analogs, Donepezil hydrochloride, which was confirmed by the US FDA is used for the treatment of mild to medium Alzheimer’s disease . This drug acts as an acetylcholine esterase inhibitor .

Results or Outcomes

These compounds have shown significant therapeutic effects in the treatment of Alzheimer’s disease .

Application in Michael Addition Reaction

Summary of the Application

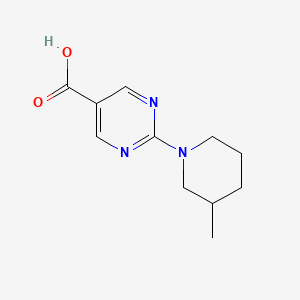

Derivatives of the compound have been used in Michael addition reactions . These derivatives have been tested for reactivity in this context .

Methods of Application

The derivatives were prepared from the reaction of the oxime derivatives with 2-chloro acetamide derivatives .

Results or Outcomes

The results show compounds with aliphatic amines (piperidine, N -methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .

Application in Antioxidant Activity

Summary of the Application

A novel N- (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been synthesized and evaluated for their antioxidant activity .

Methods of Application

These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Results or Outcomes

The synthesized compounds have shown significant antioxidant activity .

Zukünftige Richtungen

While specific future directions for “2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” are not available, research in the field of hydroxyimino compounds is ongoing. These compounds have potential applications in various fields such as medicine, energy, aerospace, and even computing and information technology .

Eigenschaften

IUPAC Name |

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBBGHFTZOZJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425340 | |

| Record name | 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one | |

CAS RN |

2107-85-9 | |

| Record name | 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)